molecular formula C16H20N8 B6474051 N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine CAS No. 2640962-03-2

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B6474051
CAS No.: 2640962-03-2
M. Wt: 324.38 g/mol
InChI Key: YSEOXIMJYCSLCL-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of such compounds involves various strategies and approaches . For instance, starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles can be obtained . These derivatives can then be reacted with different amine derivatives using Cs2CO3 in methanol . This results in the formation of different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .


Molecular Structure Analysis

The molecular structure of these compounds involves a pyrazolo[1,5-a]pyrazine-4(5H)-one core . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . EDGs improve both the absorption and emission behaviors . The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .

Scientific Research Applications

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine has been used in a variety of scientific research areas, including drug design, medicinal chemistry, and synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, it has been used as a building block in the synthesis of novel compounds with potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The use of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively simple to synthesize, and can be readily purified by recrystallization or chromatography. In addition, it is relatively stable and can be stored for long periods of time. However, the compound is not soluble in water and must be dissolved in organic solvents, which can be hazardous.

Future Directions

The potential applications of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine are still being explored. Some potential future directions include the development of new drugs based on the compound, as well as the use of the compound in the synthesis of novel compounds with potential therapeutic applications. In addition, further research into the mechanism of action of this compound may lead to a better understanding of its biochemical and physiological effects, and the development of new therapeutic strategies.

Synthesis Methods

The synthesis of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a relatively simple procedure that involves the reaction of pyrazolo[1,5-a]pyrazin-4-yl piperazine with dimethylpyrimidine in the presence of a suitable base. The reaction is typically conducted in an inert atmosphere at temperatures ranging from 0-120°C. The product is then isolated and purified by recrystallization or chromatography.

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine interacts with various enzymes and proteins. It has been found to have significant inhibitory activity against CDK2 . This interaction is crucial in its role as a potential cancer treatment.

Cellular Effects

The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to have significant inhibitory activity against CDK2 .

Temporal Effects in Laboratory Settings

It has shown significant inhibitory activity against CDK2 .

Dosage Effects in Animal Models

It has shown significant inhibitory activity against CDK2 .

Metabolic Pathways

It has shown significant inhibitory activity against CDK2 .

Transport and Distribution

It has shown significant inhibitory activity against CDK2 .

Subcellular Localization

It has shown significant inhibitory activity against CDK2 .

Properties

IUPAC Name

N,N-dimethyl-4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-21(2)16-18-5-4-14(20-16)22-9-11-23(12-10-22)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEOXIMJYCSLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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